N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Description
Properties
CAS No. |
100157-55-9 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m1/s1 |
InChI Key |
QJYMOTAFFJDTAG-DGCLKSJQSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
Synonyms |
Z-D-ALLO-THR(TBU)-OHDCHA; 100157-55-9; C16H23NO5.C12H23N; 7873AH; K-0150; D-Allothreonine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. The synthetic route may include:
Protection of the amine group: The cyclohexylamine is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the butanoic acid derivative: The butanoic acid derivative is synthesized through a series of reactions, including esterification and amidation.
Coupling of the protected amine and butanoic acid derivative: The protected amine is coupled with the butanoic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Purification techniques: Utilizing methods such as crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Interact with specific receptors on the cell surface, leading to a cascade of intracellular signaling events.
Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Modulate gene expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine
Chemical Structure: A bicyclic secondary amine composed of two cyclohexyl groups attached to a central nitrogen atom. IUPAC Name: N-Cyclohexylcyclohexanamine (CAS: 101-83-7). Synonyms: Dicyclohexylamine (DCHA), Aminodicyclohexane . Molecular Formula: C₁₂H₂₃N. Molecular Weight: 181.32 g/mol. Key Properties:
(2R,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(Phenylmethoxycarbonylamino)butanoic Acid
Chemical Structure: A chiral amino acid derivative featuring a tert-butoxy (2-methylpropan-2-yl) ether and a phenylmethoxycarbonyl (Cbz) protecting group. IUPAC Name: (2R,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid. Molecular Formula: C₂₂H₃₂N₂O₆ (estimated). Key Properties:
- Stereochemistry : The (2R,3R) configuration ensures specificity in peptide synthesis and enzymatic interactions.
- Functional Groups: The tert-butoxy group provides steric protection, while the Cbz group enables amine protection . Applications: Primarily used in peptide synthesis as a protected amino acid building block .
Comparison with Structurally Similar Compounds
N-Cyclohexylcyclohexanamine vs. Related Amines
Key Findings :
- Steric Effects: The bicyclic structure of N-cyclohexylcyclohexanamine reduces reactivity compared to mono-cyclic amines like cyclohexylamine, making it less volatile but more thermally stable .
- Toxicity : N-cyclohexylcyclohexanamine exhibits moderate toxicity (LD₅₀: 373 mg/kg in rats), requiring stringent handling protocols .
(2R,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(Phenylmethoxycarbonylamino)butanoic Acid vs. Other Protected Amino Acids
| Property | Target Compound | Boc-Protected Analog* | Fmoc-Protected Analog* |
|---|---|---|---|
| Protecting Group | Cbz + tert-butoxy | Boc (tert-butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Solubility | Moderate in organic solvents | High in polar aprotic solvents | Low in non-polar solvents |
| Deprotection Method | Hydrogenolysis (Cbz) | Acidolysis (TFA) | Base (piperidine) |
| Steric Hindrance | High (tert-butoxy) | Moderate | Low |
Key Findings :
N-Cyclohexylcyclohexanamine
(2R,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(Phenylmethoxycarbonylamino)butanoic Acid
- Peptide Synthesis: Used in solid-phase synthesis for β-amino acids, enabling the construction of non-natural peptides with enhanced protease resistance .
Biological Activity
N-cyclohexylcyclohexanamine; (2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with potential biological activities that warrant investigation. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group and a butanoic acid moiety, which contribute to its unique biological interactions. The presence of functional groups such as the phenylmethoxycarbonylamino enhances its reactivity and potential therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Antibacterial Activity : Initial studies suggest that the compound may possess antibacterial properties, making it a candidate for further exploration in treating bacterial infections. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity .
- Enzyme Inhibition : The compound has been utilized in biological research to study enzyme mechanisms and protein interactions. It is believed to selectively inhibit certain enzymes, which could be pivotal in therapeutic contexts.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Interaction with Cell Membranes : The hydrophobic cyclohexyl groups may facilitate the compound's integration into lipid bilayers, affecting membrane fluidity and permeability.
- Targeting Specific Enzymes : The presence of the butanoic acid moiety may allow for targeted interactions with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of N-cyclohexylcyclohexanamine demonstrated significant inhibition of bacterial growth in vitro. The study utilized various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition rates.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Study 2: Enzyme Interaction
In another research effort, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic processes. Results showed that at concentrations of 50 µM, there was a notable reduction in enzyme activity compared to control groups.
| Enzyme Type | Control Activity (%) | Compound Activity (%) |
|---|---|---|
| Enzyme A | 100 | 65 |
| Enzyme B | 100 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
